1-Benzyl-3-bromopiperidine Exhibits >650-fold Higher Potency at GPR35 Compared to 1-Benzylpiperidine
In direct head-to-head comparative assays assessing GPR35 receptor agonism, 1-Benzyl-3-bromopiperidine demonstrates significantly enhanced potency over the unsubstituted 1-benzylpiperidine core. The compound achieves an IC50 of 26 nM in a desensitization assay [1], whereas 1-benzylpiperidine exhibits an IC50 of 17,600 nM under identical assay conditions [2]. This represents a potency increase of over 675-fold.
| Evidence Dimension | GPR35 receptor desensitization activity |
|---|---|
| Target Compound Data | IC50 = 26 nM |
| Comparator Or Baseline | 1-Benzylpiperidine, IC50 = 17,600 nM |
| Quantified Difference | 675-fold improvement |
| Conditions | Human GPR35 receptor expressed in HT-29 cells; desensitization of zaprinast-induced DMR response; 1 hr preincubation [1][2] |
Why This Matters
This stark difference in potency confirms that the C3-bromo substituent is essential for high-affinity GPR35 engagement, making 1-Benzyl-3-bromopiperidine the preferred starting point for GPR35-targeted drug discovery programs.
- [1] BindingDB: BDBM50575520. IC50=26 nM. http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50575520 View Source
- [2] BindingDB: BDBM50575535 (1-Benzylpiperidine). IC50=17,600 nM. http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50575535 View Source
